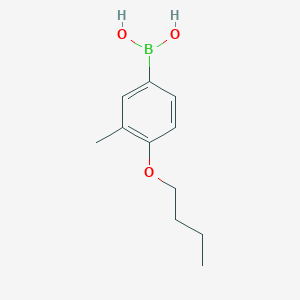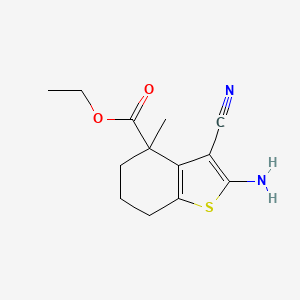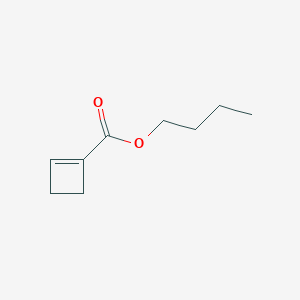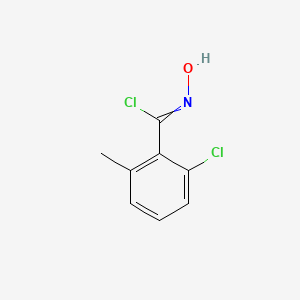
4-Butoxy-3-methylphenylboronic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Butoxy-3-methylphenylboronic Acid is an organoboron compound that is widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction. This compound is known for its ability to form stable carbon-carbon bonds, making it a valuable reagent in the synthesis of various organic molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The primary method for synthesizing 4-Butoxy-3-methylphenylboronic Acid involves the electrophilic trapping of an organometallic reagent with a boric ester. This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of palladium-catalyzed cross-coupling reactions. These reactions are highly efficient and can be scaled up to produce large quantities of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
4-Butoxy-3-methylphenylboronic Acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phenols.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions include phenols, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-Butoxy-3-methylphenylboronic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of various organic materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 4-Butoxy-3-methylphenylboronic Acid involves its ability to form stable carbon-carbon bonds through the Suzuki-Miyaura coupling reaction. This reaction involves the transmetalation of the boronic acid with a palladium catalyst, followed by reductive elimination to form the desired product. The molecular targets and pathways involved in this reaction include the palladium catalyst and the boronic acid reagent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxyphenylboronic Acid: Similar in structure but with a methoxy group instead of a butoxy group.
4-Methylphenylboronic Acid: Similar in structure but without the butoxy group.
4-Formylphenylboronic Acid: Contains a formyl group instead of a butoxy group.
Uniqueness
4-Butoxy-3-methylphenylboronic Acid is unique due to its butoxy group, which provides different reactivity and properties compared to other similar compounds. This makes it particularly useful in specific synthetic applications where the butoxy group can provide additional stability or reactivity .
Eigenschaften
Molekularformel |
C11H17BO3 |
|---|---|
Molekulargewicht |
208.06 g/mol |
IUPAC-Name |
(4-butoxy-3-methylphenyl)boronic acid |
InChI |
InChI=1S/C11H17BO3/c1-3-4-7-15-11-6-5-10(12(13)14)8-9(11)2/h5-6,8,13-14H,3-4,7H2,1-2H3 |
InChI-Schlüssel |
KMXFVBPBBZZDFE-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=C(C=C1)OCCCC)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Methyl [3-(2-Aminophenyl)-3-oxopropyl]carbamate](/img/structure/B13687934.png)


![[2-[6'-(Acetyloxymethyl)-5'-oxospiro[1,3-dioxolane-2,1'-2,3-dihydroindolizine]-7'-yl]-1-ethoxy-1-oxobutan-2-yl] 1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate](/img/structure/B13687955.png)

![2-(3-Fluorophenyl)-6-iodoimidazo[1,2-a]pyridine](/img/structure/B13687963.png)
![[3-(2-Methylbenzyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13687970.png)
![8-Bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13687985.png)
![5-(Benzo[d][1,3]dioxol-5-yl)-3-methyl-1H-1,2,4-triazole](/img/structure/B13687987.png)

